3,4-Dichloro-2-nitrobenzofuran-5-yl acetate
Description
3,4-Dichloro-2-nitrobenzofuran-5-yl acetate is a substituted benzofuran derivative characterized by a fused benzene and furan ring system. Key structural features include:
- Chlorine substituents at the 3- and 4-positions of the benzene ring.
- A nitro group at the 2-position of the furan ring.
- An acetyloxy group (acetate ester) at the 5-position.
Its synthesis likely involves electrophilic substitution or esterification of a benzofuran precursor. Structural determination methods such as X-ray crystallography (e.g., via SHELX programs ) would confirm its conformation and intermolecular interactions.
Properties
Molecular Formula |
C10H5Cl2NO5 |
|---|---|
Molecular Weight |
290.05 g/mol |
IUPAC Name |
(3,4-dichloro-2-nitro-1-benzofuran-5-yl) acetate |
InChI |
InChI=1S/C10H5Cl2NO5/c1-4(14)17-6-3-2-5-7(8(6)11)9(12)10(18-5)13(15)16/h2-3H,1H3 |
InChI Key |
YKOUPYKJCSIUCC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=C(C2=C(C=C1)OC(=C2Cl)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dichloro-2-nitrobenzofuran-5-yl acetate typically involves the nitration of benzofuran derivatives followed by acetylation. One common method includes the electrophilic nitration of 3-unsubstituted benzofurans, which can be achieved using nitric acid in the presence of sulfuric acid . The resulting nitrobenzofuran is then subjected to acetylation using acetic anhydride in the presence of a catalyst such as pyridine .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and acetylation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3,4-Dichloro-2-nitrobenzofuran-5-yl acetate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro groups can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Amines or thiols, often in the presence of a base such as sodium hydroxide.
Major Products Formed
Reduction: 3,4-Dichloro-2-aminobenzofuran-5-yl acetate.
Substitution: Various substituted benzofuran derivatives depending on the nucleophile used.
Scientific Research Applications
3,4-Dichloro-2-nitrobenzofuran-5-yl acetate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex benzofuran derivatives.
Biology: Investigated for its potential antibacterial and antiviral properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,4-Dichloro-2-nitrobenzofuran-5-yl acetate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chloro groups can also participate in electrophilic substitution reactions, further modulating the compound’s activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s properties and applications can be contextualized by comparing it to analogous benzofuran derivatives. Below is a detailed analysis:
Table 1: Key Comparisons
Key Findings :
Substituent Effects: Chlorine vs. Hydroxyl Groups: The chloro groups in the target compound reduce electron density, making it less reactive in nucleophilic substitutions compared to caffeic acid’s hydroxylated analog . This also increases thermal stability and decreases water solubility. Nitro Group: The nitro group at the 2-position directs further substitutions to meta positions, contrasting with hydroxyl groups in caffeic acid, which are ortho/para-directing.
Applications: Pharmacological Potential: Unlike caffeic acid, which is directly used in supplements, the target compound’s nitro and chloro groups suggest utility as a synthetic precursor for antibiotics or herbicides. Materials Science: The nitro group’s electron-withdrawing nature could enable applications in optoelectronic materials, similar to other nitrobenzofurans used in fluorescence studies.
Electronic Structure: Studies on zinc acetate (e.g., RIXS spectra in aqueous solutions ) highlight how acetate groups influence electronic interactions.
Biological Activity
3,4-Dichloro-2-nitrobenzofuran-5-yl acetate is a synthetic compound that has garnered attention for its potential biological activities. Research into its pharmacological properties has revealed various effects, particularly in antimicrobial and anticancer domains. This article compiles findings from diverse studies to provide a comprehensive overview of the biological activity associated with this compound.
3,4-Dichloro-2-nitrobenzofuran-5-yl acetate is characterized by its unique structural features, which include:
- Dichloro and nitro substituents : These groups are known to influence the compound's reactivity and biological interactions.
- Acetate moiety : This functional group can affect solubility and bioavailability.
Antimicrobial Activity
Studies have indicated that 3,4-Dichloro-2-nitrobenzofuran-5-yl acetate exhibits significant antimicrobial properties. For instance, it has been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth. The mechanism is believed to involve disruption of cellular processes in target organisms.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Candida albicans | 64 µg/mL |
Anticancer Activity
The compound's anticancer potential has also been explored. In vitro studies have shown that it can induce apoptosis in cancer cell lines, such as breast and lung cancer cells. The proposed mechanism includes the activation of caspase pathways leading to programmed cell death.
Case Study: Apoptosis Induction
In a study involving MCF-7 (breast cancer) cells, treatment with 3,4-Dichloro-2-nitrobenzofuran-5-yl acetate resulted in:
- Increased levels of cleaved caspase-3.
- Elevated expression of pro-apoptotic proteins (Bax).
- Decreased expression of anti-apoptotic proteins (Bcl-2).
The IC50 value for MCF-7 cells was determined to be approximately 25 µM.
Molecular Docking Studies
Molecular docking simulations have been employed to predict the binding affinity of 3,4-Dichloro-2-nitrobenzofuran-5-yl acetate with various biological targets. These studies suggest that the compound binds effectively to enzymes involved in cancer progression and microbial resistance.
| Target Protein | Binding Affinity (kcal/mol) |
|---|---|
| VEGFR2 | -9.5 |
| AURKA | -10.1 |
These values indicate a strong interaction potential, supporting the observed biological activities.
Toxicity and Safety Profile
While the compound shows promising biological activities, toxicity assessments are crucial for evaluating its safety for potential therapeutic use. Preliminary studies indicate moderate toxicity levels in mammalian cell lines, necessitating further investigation into its pharmacokinetics and long-term effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
